Val-Ala Cathepsin B Cleavage Kinetics: Half the Rate of Val-Cit, Enabling Tuneable Payload Release
In a direct comparative study by Dubowchik et al. (2002), the rate of doxorubicin release from Val-Ala-PAB and Val-Cit-PAB linkers was measured by enzymatic hydrolysis with isolated cathepsin B. The Val-Cit linker demonstrated the highest stability with a half-life of 240 min, while Val-Ala was cleaved at approximately half the rate of Val-Cit [1]. Despite slower cleavage kinetics, Val-Ala exhibited markedly lower hydrophobicity, which translates to reduced aggregation propensity in ADC formulations—a critical advantage over Val-Cit constructs that suffer from hydrophobicity-driven aggregation and premature payload release [2]. This differential cleavage rate provides researchers with a tunable parameter: Val-Cit for faster intracellular release, Val-Ala for superior biophysical handling and reduced aggregation at equivalent or higher DAR.
| Evidence Dimension | Cathepsin B-mediated dipeptide cleavage rate (enzymatic doxorubicin release assay) |
|---|---|
| Target Compound Data | Val-Ala-PAB: cleaved at approximately 0.5× the rate of Val-Cit-PAB (half-life not explicitly reported in minutes; relative rate = ~0.5 vs. Val-Cit baseline) |
| Comparator Or Baseline | Val-Cit-PAB: half-life = 240 min under identical cathepsin B hydrolysis conditions |
| Quantified Difference | Val-Ala cleavage rate ≈ 0.5× Val-Cit rate (i.e., Val-Cit cleaved ~2× faster) |
| Conditions | Isolated cathepsin B enzymatic hydrolysis assay; doxorubicin payload; dipeptide-PAB self-immolative linker system (Dubowchik et al., Bioconjugate Chem. 2002) |
Why This Matters
Procurement teams selecting between DBCO-PEG4-Val-Ala-PAB and DBCO-PEG4-Val-Cit-PAB must weigh faster intracellular drug release (Val-Cit) against lower aggregation risk and improved manufacturability (Val-Ala), directly impacting ADC homogeneity and scalability.
- [1] Dubowchik GM, Firestone RA, Padilla L, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chem. 2002;13(4):855-869. doi:10.1021/bc025536j View Source
- [2] Iris Biotech GmbH. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. Technical Blog, 27 July 2021. Summarizes Dubowchik et al. comparative data and hydrophobicity advantage of Val-Ala. View Source
